molecular formula C5H7N3O3S B13346221 5-Methoxypyrazine-2-sulfonamide

5-Methoxypyrazine-2-sulfonamide

Cat. No.: B13346221
M. Wt: 189.20 g/mol
InChI Key: NTXVMVHUZGQMSW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxypyrazine-2-sulfonamide involves its interaction with bacterial enzymes. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyrazine-2-sulfonamide is unique due to its specific structure, which includes a methoxy group attached to the pyrazine ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activities compared to other sulfonamides .

Properties

Molecular Formula

C5H7N3O3S

Molecular Weight

189.20 g/mol

IUPAC Name

5-methoxypyrazine-2-sulfonamide

InChI

InChI=1S/C5H7N3O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10)

InChI Key

NTXVMVHUZGQMSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=N1)S(=O)(=O)N

Origin of Product

United States

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